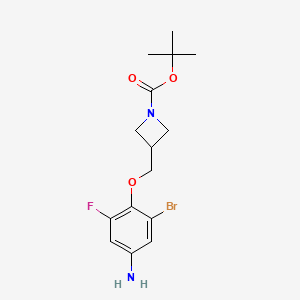

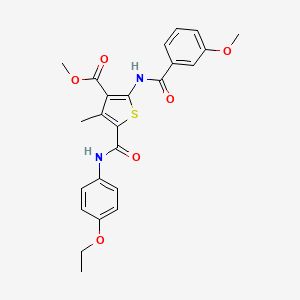

![molecular formula C7H3Br2NO2S B12075099 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl- CAS No. 1353649-89-4](/img/structure/B12075099.png)

4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-ジブロモ-5-メチル-4H-チエノ[3,4-c]ピロール-4,6(5H)-ジオンは、チオフェン環とピロール環が縮合したヘテロ環式化合物です。

合成方法

合成経路と反応条件

1,3-ジブロモ-5-メチル-4H-チエノ[3,4-c]ピロール-4,6(5H)-ジオンの合成は、通常、チエノ[3,4-c]ピロール前駆体の臭素化を伴います。一般的な方法の1つは、次の手順を含みます。

出発物質: 合成は、チエノ[3,4-c]ピロール-4,6(5H)-ジオンから始まります。

臭素化: この化合物は、酢酸またはクロロホルムなどの適切な溶媒の存在下で臭素(Br2)を使用して臭素化されます。反応は通常、室温またはわずかに高温で行われ、完全な臭素化を確保します。

精製: 得られた生成物は、再結晶またはカラムクロマトグラフィーなどの技術を使用して精製され、目的の1,3-ジブロモ-5-メチル誘導体が得られます。

工業生産方法

工業的な環境では、この化合物の生産には、効率と収率を高めるための連続フロープロセスが含まれる場合があります。反応条件(温度や試薬の添加など)を正確に制御するための自動システムの使用により、合成をさらに最適化することができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl- typically involves the bromination of a precursor thieno[3,4-c]pyrrole compound. One common method includes the following steps:

Starting Material: The synthesis begins with thieno[3,4-c]pyrrole-4,6(5H)-dione.

Bromination: The compound is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired 1,3-dibromo-5-methyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the synthesis.

化学反応の分析

反応の種類

1,3-ジブロモ-5-メチル-4H-チエノ[3,4-c]ピロール-4,6(5H)-ジオンは、さまざまな化学反応を起こし、これには以下が含まれます。

置換反応: 臭素原子は、適切な条件下でアミンやチオールなどの他の求核剤で置換できます。

酸化と還元: この化合物は、酸化還元反応に関与することができ、チオフェン環とピロール環は酸化または還元される可能性があります。

カップリング反応: 鈴木カップリングやスティルカップリングなど、カップリング反応を起こしてより複雑な構造を形成することができます。

一般的な試薬と条件

置換: 塩基(例:水素化ナトリウム)と適切な溶媒(例:DMF)の存在下で、アミンやチオールなどの求核剤。

酸化: 過酸化水素やm-クロロ過安息香酸などの酸化剤。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。

カップリング: トルエンやTHFなどの溶媒中のパラジウム触媒と適切な配位子。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンによる置換によりアミノ誘導体が得られ、カップリング反応により拡張された共役系が生成される可能性があります。

科学研究への応用

化学

化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学と医学

生物学および医学研究では、この化合物の誘導体は、治療薬としての可能性について調査されています。臭素原子の存在により、さらなる官能基化が可能になり、抗菌剤や抗がん剤などの特定の生物活性を持つ化合物の開発につながる可能性があります。

産業

産業分野では、この化合物は高度な材料の開発に使用されています。さまざまな化学修飾を受けることができるため、ポリマー、染料、その他の特殊化学品の生産における汎用性の高い中間体となっています。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the bromine atoms allows for further functionalization, which can lead to the development of compounds with specific biological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it a versatile intermediate in the production of polymers, dyes, and other specialty chemicals.

作用機序

1,3-ジブロモ-5-メチル-4H-チエノ[3,4-c]ピロール-4,6(5H)-ジオンが効果を発揮するメカニズムは、その特定の用途によって異なります。有機エレクトロニクスでは、共役系により効率的な電荷輸送が可能になります。医薬品化学では、生物活性は、酵素や受容体などの特定の分子標的との相互作用を伴う可能性があり、生物学的経路の調節につながります。

類似の化合物との比較

類似の化合物

4H-チエノ[3,4-c]ピロール-4,6(5H)-ジオン: 臭素置換のない親化合物。

1,3-ジブロモ-5-メチルチオフェン: 類似の臭素置換を備えた、より単純なチオフェン誘導体。

1,3-ジブロモ-チエノ[3,4-c]ピロール-4,6(5H)-ジオン: メチル基のない、密接に関連する化合物。

独自性

1,3-ジブロモ-5-メチル-4H-チエノ[3,4-c]ピロール-4,6(5H)-ジオンは、臭素原子とメチル基の組み合わせによりユニークであり、さらなる化学修飾のための特定の部位を提供します。これにより、さまざまな用途に合わせて特性を調整した幅広い誘導体の作成が可能になります。

類似化合物との比較

Similar Compounds

4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione: The parent compound without bromine substitution.

1,3-Dibromo-5-methylthiophene: A simpler thiophene derivative with similar bromine substitution.

Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-: A closely related compound without the methyl group.

Uniqueness

4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl- is unique due to the combination of the bromine atoms and the methyl group, which provide specific sites for further chemical modification. This allows for the creation of a wide range of derivatives with tailored properties for various applications.

特性

CAS番号 |

1353649-89-4 |

|---|---|

分子式 |

C7H3Br2NO2S |

分子量 |

324.98 g/mol |

IUPAC名 |

1,3-dibromo-5-methylthieno[3,4-c]pyrrole-4,6-dione |

InChI |

InChI=1S/C7H3Br2NO2S/c1-10-6(11)2-3(7(10)12)5(9)13-4(2)8/h1H3 |

InChIキー |

HPTOGBJGZRJBRA-UHFFFAOYSA-N |

正規SMILES |

CN1C(=O)C2=C(SC(=C2C1=O)Br)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

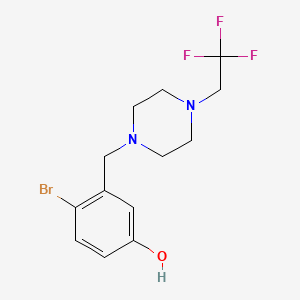

![[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075038.png)

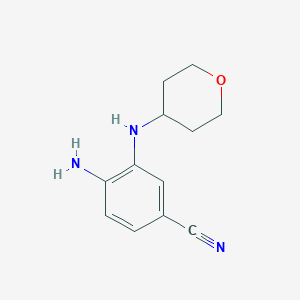

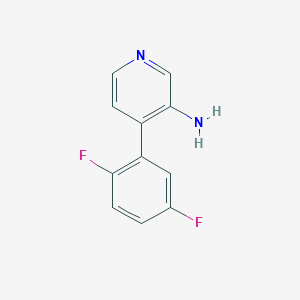

![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)